

In-Depth Technical Guide: Sulcotrione (CAS No. 99105-77-8)

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Compound of Interest

Compound Name:	3,3-Bis(4-hydroxy-2,5-dimethylphenyl)isobenzofuran-1(3H)-one
Cat. No.:	B018015

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the chemical and biological properties of sulcotrione, a triketone herbicide. Sulcotrione is a selective, post-emergence herbicide used for the control of broadleaf and some grass weeds, primarily in maize cultivation.^[1] Its mode of action is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in the carotenoid biosynthesis pathway in plants.^[2] Inhibition of HPPD leads to a depletion of plastoquinone and tocopherols, which are essential for protecting chlorophyll from photo-destruction, resulting in the characteristic bleaching of susceptible plant tissues and eventual plant death.^[1] This document details the physicochemical properties, synthesis, mechanism of action, biological activity, and experimental protocols related to sulcotrione.

Chemical Information Identification

Identifier	Value
Chemical Name	2-[2-Chloro-4-(methylsulfonyl)benzoyl]cyclohexane-1,3-dione
CAS Number	99105-77-8
Molecular Formula	C ₁₄ H ₁₃ ClO ₅ S
Molecular Weight	328.77 g/mol
Synonyms	Sulcotrione, 2-(2-chloro-4-mesylbenzoyl)cyclohexane-1,3-dione, Mikado

Physicochemical Properties

Property	Value	Source
Appearance	Light tan solid	[3]
Melting Point	139 °C	[4]
Boiling Point	574.5 ± 50.0 °C (Predicted)	[4]
Density	1.428 ± 0.06 g/cm ³ (Predicted)	[4]
Water Solubility	165 mg/L at 25 °C	[3]
Vapor Pressure	4 × 10 ⁻⁸ mm Hg at 25 °C	[3]
pKa	2.87	[5]

Synthesis

The synthesis of sulcotrione can be achieved through a multi-step process. A general synthetic route involves the Friedel-Crafts acylation of a substituted toluene, followed by oxidation, halogenation, and subsequent reaction with cyclohexane-1,3-dione.

Experimental Protocol: Synthesis of Sulcotrione

Step 1: Synthesis of 2-chloro-6-methylsulfonyltoluene

- In a 500 mL four-necked reaction flask equipped with a stirrer, thermometer, and reflux condenser, add 25.3 g (0.2 mol) of 2-chlorotoluene, 40.5 g (0.3 mol) of anhydrous aluminum trichloride, and 150 mL of 1,2-dichloroethane.
- Cool the mixture to 5 °C.
- Slowly add 25.25 g (0.22 mol) of methanesulfonyl chloride dropwise, maintaining the temperature below 10 °C.
- After the addition is complete, allow the mixture to warm to room temperature and continue to react for 10 hours, monitoring the reaction by liquid chromatography (LC).
- Once the reaction is complete, pour the mixture into ice water.
- Separate the organic layer, and extract the aqueous layer with 1,2-dichloromethane.
- Combine the organic phases and concentrate to yield the product.

Step 2: Synthesis of 2-chloro-4-methylsulfonylbenzoic acid

- In a 100 mL round bottom flask with a reflux condenser, thermometer, and magnetic stirrer, create a slurry of 4.6 g (37 mmol) of sodium sulfite, 12.3 g (146 mmol) of sodium bicarbonate in 40 mL of water.
- Heat the slurry to 75 °C and slowly add 10 g (33 mmol) of 2-chloro-4-(chlorosulfonyl)benzoyl chloride.
- Stir at 75 °C for 2 hours.
- Add 6.4 g (55 mmol) of the sodium salt of chloroacetic acid and heat the mixture at reflux for 21 hours.
- Cool the reaction mixture, acidify with dilute HCl, and extract with ethyl acetate.
- Dry the organic layer with magnesium sulfate and evaporate to dryness to obtain the product.[6]

Step 3: Synthesis of 2-(2-chloro-4-(methylsulfonyl)benzoyl)cyclohexane-1,3-dione (Sulcotrione)

- To a solution of the acid chloride derived from 2-chloro-4-methylsulfonylbenzoic acid in a suitable solvent such as dichloromethane, cool to 5 °C.
- Add a mixture of 24.5 g (0.22 mol) of cyclohexane-1,3-dione and 22.2 g (0.22 mol) of triethylamine dropwise.
- After the addition, allow the mixture to warm to room temperature and stir for 8 hours.
- Wash the reaction mixture with water, dry over magnesium sulfate, and concentrate to yield the final product as an oil.

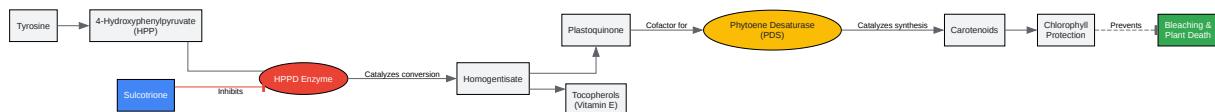
Characterization: The final product should be characterized by ^1H NMR, ^{13}C NMR, IR spectroscopy, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Mechanism of Action and Biological Activity

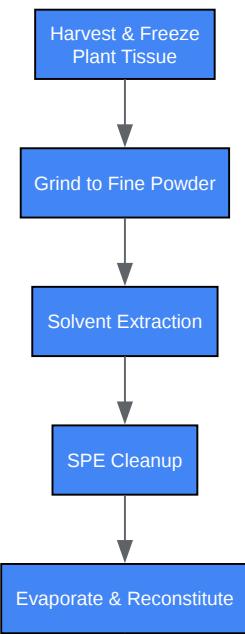
Sulcotriione is a potent inhibitor of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. [2] This enzyme is critical in the catabolism of tyrosine, converting 4-hydroxyphenylpyruvate to homogentisate.[1] Homogentisate is a precursor for the biosynthesis of plastoquinone and tocopherols (Vitamin E) in plants.

Plastoquinone is an essential cofactor for phytoene desaturase, an enzyme in the carotenoid biosynthesis pathway.[1] Carotenoids protect chlorophyll from photo-oxidation. By inhibiting HPPD, sulcotriione disrupts the production of plastoquinone, which in turn inhibits carotenoid synthesis.[5] The lack of carotenoids leads to the degradation of chlorophyll by sunlight, resulting in the characteristic bleaching symptoms observed in susceptible weeds.[5]

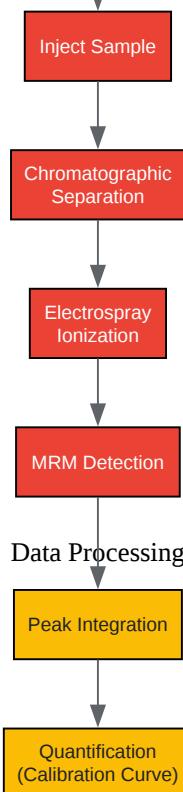
Signaling Pathway



Sample Preparation



LC-MS/MS Analysis

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